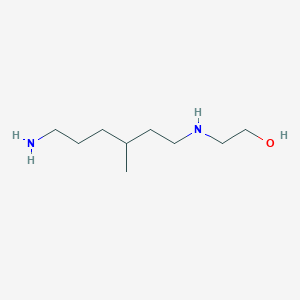
2-((3-Aminopropyl)butylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)butylamino)ethanol typically involves the reaction of butylamine with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
2-((3-Aminopropyl)butylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted amines and alcohols.
科学研究应用
2-((3-Aminopropyl)butylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 2-((3-Aminopropyl)butylamino)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
相似化合物的比较
Similar Compounds
2-(Butylamino)ethanol: Similar structure but lacks the 3-aminopropyl group.
2-(Isopropylamino)ethanol: Contains an isopropyl group instead of a butyl group.
2-(Ethylamino)ethanol: Contains an ethyl group instead of a butyl group.
Uniqueness
2-((3-Aminopropyl)butylamino)ethanol is unique due to its combination of a butyl group and a 3-aminopropyl group, which provides distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of specialized organic molecules .
属性
CAS 编号 |
90853-15-9 |
|---|---|
分子式 |
C9H22N2O |
分子量 |
174.28 g/mol |
IUPAC 名称 |
2-[(6-amino-3-methylhexyl)amino]ethanol |
InChI |
InChI=1S/C9H22N2O/c1-9(3-2-5-10)4-6-11-7-8-12/h9,11-12H,2-8,10H2,1H3 |
InChI 键 |
BPTIUFAAIYHPCD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCN)CCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



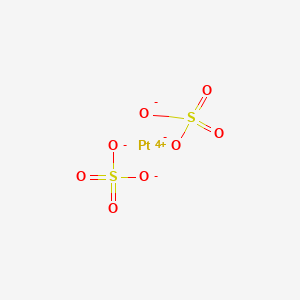

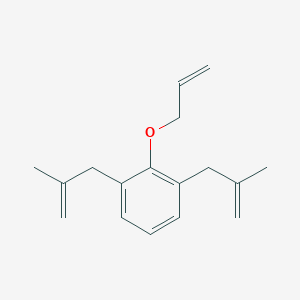
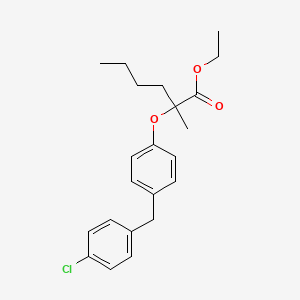
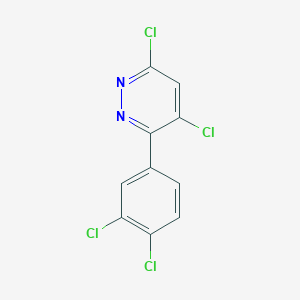
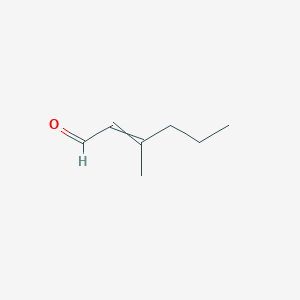
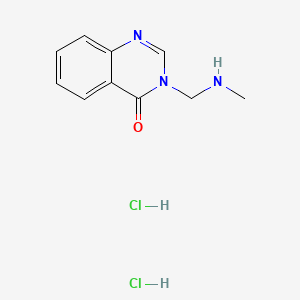
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

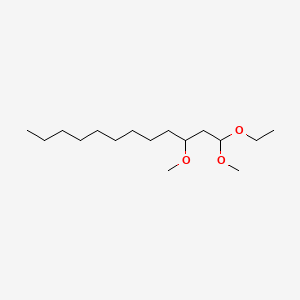
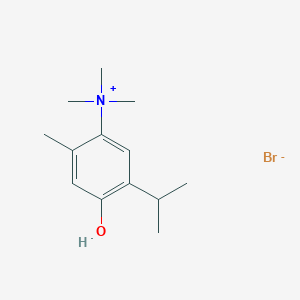
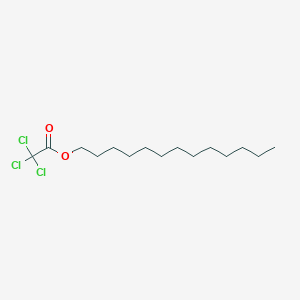
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
